molecular formula C20H22N4O B7571378 N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide

N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide

Cat. No. B7571378
M. Wt: 334.4 g/mol
InChI Key: FMLIGZGQYRQSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as PEAQX and is a selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor. The AMPA receptor is involved in the transmission of signals between neurons, and its modulation has been linked to a variety of neurological disorders, including epilepsy, depression, and Alzheimer's disease. In

Mechanism of Action

PEAQX acts as a competitive antagonist of the AMPA receptor, binding to the receptor and blocking the activity of glutamate, which is the primary neurotransmitter involved in the transmission of signals between neurons. By blocking the activity of the AMPA receptor, PEAQX can modulate the activity of neural circuits and potentially treat a variety of neurological disorders.
Biochemical and Physiological Effects:
PEAQX has been shown to have a variety of biochemical and physiological effects, particularly in the brain. The compound has been shown to modulate the activity of neural circuits involved in learning and memory, and has been linked to the treatment of neurological disorders such as epilepsy, depression, and Alzheimer's disease. PEAQX has also been shown to have potential therapeutic effects in the treatment of pain and addiction.

Advantages and Limitations for Lab Experiments

PEAQX has several advantages for use in lab experiments. The compound is commercially available and has been extensively studied, making it a reliable tool for researchers. PEAQX is also selective for the AMPA receptor, which allows for more precise modulation of neural circuits. However, PEAQX also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on PEAQX. One potential avenue is the development of more selective and potent AMPA receptor antagonists, which could have greater therapeutic potential. Another area of research is the use of PEAQX in combination with other compounds to modulate neural circuits and treat neurological disorders. Finally, there is potential for the development of PEAQX-based therapies for pain and addiction, which could have significant clinical impact.

Synthesis Methods

The synthesis of PEAQX involves several steps, including the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-1-phenyl-1H-pyrazole. This intermediate is then reacted with N-(2-bromoethyl)-N-methylbenzylamine to form 1-[(1-phenylpyrazol-4-yl)methylamino]-2-bromoethane. Finally, this compound is reacted with N-(3-chloropropyl)acetamide to form the desired product, N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide. The synthesis of PEAQX has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.

Scientific Research Applications

PEAQX has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound is a selective antagonist of the AMPA receptor, which is involved in the transmission of signals between neurons. By blocking the activity of this receptor, PEAQX can modulate the activity of neural circuits and potentially treat a variety of neurological disorders.

properties

IUPAC Name

N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15(18-7-6-8-19(11-18)23-16(2)25)21-12-17-13-22-24(14-17)20-9-4-3-5-10-20/h3-11,13-15,21H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLIGZGQYRQSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)NCC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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